3-Bromo-1-phenylazetidine
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Description
Scientific Research Applications
Synthesis and Structural Analysis
3-Bromo-1-phenylazetidine has been a subject of interest in the synthesis and crystallographic analysis of organic compounds. A study by Bartnik, Faure, and Gębicki (1998) focused on the synthesis and characterization of 1-acetyl-3-bromo-3-phenylazetidine. The compound was analyzed using spectroscopic methods and single crystal X-ray analysis, revealing its nearly planar azetidine ring structure. This research provides insights into the structural properties of bromo-phenylazetidine derivatives (Bartnik, Faure, & Gębicki, 1998).
Chemical Reactivity and Applications
The reactivity of this compound and its derivatives has been explored in various chemical reactions. For instance, Wells and Tarwater (1971) reported the successful synthesis of 3-amino-2-phenylazetidine, showcasing the compound's potential in organic synthesis (Wells & Tarwater, 1971). Similarly, the work by Toda et al. (1992) on the synthesis of 1-alkyl-3-hydroxy-2-phenylazetidines highlights the versatility of these compounds in organic chemistry (Toda, Karikomi, Ohshima, & Yoshida, 1992).
Development of Novel Compounds
Research by Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines, which are closely related to this compound, for the preparation of various functionalized azetidines. This study underscores the role of bromo-azetidines in synthesizing novel organic compounds with potential applications in various fields (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).
Biomedical Research Applications
While specific biomedical applications of this compound itself are not directly mentioned in the available literature, related bromo-compounds have been studied in various biomedical contexts. For example, research by Meuth and Green (1974) on bromodeoxyuridine, a brominated nucleotide, explores its effects on cellular DNA and has implications for understanding the action of brominated compounds in biological systems (Meuth & Green, 1974).
Properties
IUPAC Name |
3-bromo-1-phenylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQLZSHKNVBYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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